molecular formula C18H28N4O B3908674 N'-[4-(dimethylamino)benzylidene]-3-(4-methyl-1-piperidinyl)propanohydrazide

N'-[4-(dimethylamino)benzylidene]-3-(4-methyl-1-piperidinyl)propanohydrazide

Cat. No.: B3908674
M. Wt: 316.4 g/mol
InChI Key: REKNSQWTSGIXID-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dimethylamino)benzylidene]-3-(4-methyl-1-piperidinyl)propanohydrazide, also known as DMABNPPH, is a chemical compound that has been extensively researched for its potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of N'-[4-(dimethylamino)benzylidene]-3-(4-methyl-1-piperidinyl)propanohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
Studies have shown that this compound has a wide range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N'-[4-(dimethylamino)benzylidene]-3-(4-methyl-1-piperidinyl)propanohydrazide has several advantages for lab experiments, including its high solubility in organic solvents and its stability under various conditions. However, its low water solubility and limited availability can be a limitation for some experiments.

Future Directions

There are several future directions for the research and development of N'-[4-(dimethylamino)benzylidene]-3-(4-methyl-1-piperidinyl)propanohydrazide. These include the optimization of its synthesis method, the exploration of its potential applications in other scientific fields, and the development of new derivatives with improved properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Scientific Research Applications

N'-[4-(dimethylamino)benzylidene]-3-(4-methyl-1-piperidinyl)propanohydrazide has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, drug discovery, and molecular biology. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs.

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(4-methylpiperidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-15-8-11-22(12-9-15)13-10-18(23)20-19-14-16-4-6-17(7-5-16)21(2)3/h4-7,14-15H,8-13H2,1-3H3,(H,20,23)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKNSQWTSGIXID-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC(=O)NN=CC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[4-(dimethylamino)benzylidene]-3-(4-methyl-1-piperidinyl)propanohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[4-(dimethylamino)benzylidene]-3-(4-methyl-1-piperidinyl)propanohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[4-(dimethylamino)benzylidene]-3-(4-methyl-1-piperidinyl)propanohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[4-(dimethylamino)benzylidene]-3-(4-methyl-1-piperidinyl)propanohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[4-(dimethylamino)benzylidene]-3-(4-methyl-1-piperidinyl)propanohydrazide
Reactant of Route 6
N'-[4-(dimethylamino)benzylidene]-3-(4-methyl-1-piperidinyl)propanohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.